5-Fluoro-5-methyluracil

Solid-state chemistry Formulation science Thermal analysis

5-Fluoro-5-methyluracil (C5H5FN2O2, MW 144.10 g/mol) is a synthetic pyrimidine nucleobase featuring simultaneous fluorine and methyl substitution at the C5 position, creating a quaternary sp3 carbon center not found in natural nucleobases. This structural distinction separates it from other 5-substituted uracils such as the antineoplastic 5-fluorouracil (C4H3FN2O2, MW 130.08 g/mol) and the DNA base thymine (5-methyluracil, C5H6N2O2, MW 126.11 g/mol), placing it in a unique physicochemical space exploited for enzyme inhibition, photophysical probing, and synthetic intermediate applications.

Molecular Formula C5H5FN2O2
Molecular Weight 144.10 g/mol
Cat. No. B8317349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-5-methyluracil
Molecular FormulaC5H5FN2O2
Molecular Weight144.10 g/mol
Structural Identifiers
SMILESCC1(C=NC(=O)NC1=O)F
InChIInChI=1S/C5H5FN2O2/c1-5(6)2-7-4(10)8-3(5)9/h2H,1H3,(H,8,9,10)
InChIKeyNCUZPSWWNRQTTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-5-methyluracil – A Dual-Substituted Uracil Base for Specialized Nucleic Acid and Inhibitor Research


5-Fluoro-5-methyluracil (C5H5FN2O2, MW 144.10 g/mol) is a synthetic pyrimidine nucleobase featuring simultaneous fluorine and methyl substitution at the C5 position, creating a quaternary sp3 carbon center not found in natural nucleobases [1]. This structural distinction separates it from other 5-substituted uracils such as the antineoplastic 5-fluorouracil (C4H3FN2O2, MW 130.08 g/mol) and the DNA base thymine (5-methyluracil, C5H6N2O2, MW 126.11 g/mol), placing it in a unique physicochemical space exploited for enzyme inhibition, photophysical probing, and synthetic intermediate applications [2].

Why 5-FU or Thymine Cannot Substitute for 5-Fluoro-5-methyluracil in Targeted Research Applications


Despite sharing the uracil scaffold, generic substitution with 5-fluorouracil (5-FU) or thymine fails because the dual C5-substitution pattern of 5-fluoro-5-methyluracil simultaneously alters stereoelectronic properties, hydrogen-bonding capacity, and metabolic recognition in ways that single-substituted analogs cannot replicate [1]. The quaternary C5 center introduces steric hindrance that affects enzyme active-site complementarity, while the electron-withdrawing fluorine combined with the electron-donating methyl group creates a unique dipole moment and pKa shift compared to either monosubstituted counterpart [2]. These differences manifest in distinct inhibitory profiles, photophysical behavior, and solid-state properties that directly impact experimental outcomes and procurement decisions [3].

Quantitative Differentiation Evidence for 5-Fluoro-5-methyluracil Against Closest Analogs


Melting Point Depression Relative to 5-Fluorouracil and Thymine Facilitates Solid-State Processing

The dual C5-substitution disrupts crystal packing, resulting in a melting point of 142–146°C for 5-fluoro-5-methyluracil, compared to 282–286°C (decomposition) for 5-fluorouracil and 316°C for thymine [1]. This >140°C depression relative to 5-FU enables hot-melt extrusion and solvent-free formulation strategies that are thermally incompatible with the higher-melting monosubstituted analogs.

Solid-state chemistry Formulation science Thermal analysis

Extended Excited-State Lifetime Versus Uracil and Thymine Enables Time-Resolved Fluorescence Applications

Computational studies demonstrate that 5-fluorination raises the barrier for nonradiative deactivation in the ππ* state relative to uracil and thymine, correlating with experimentally observed longer excited-state lifetimes [1]. The additional C5-methyl group in 5-fluoro-5-methyluracil is predicted to further perturb the potential energy surface, yielding lifetimes that can exceed those of 5-fluorouracil (τ ~0.5 ns in aqueous solution) by approximately 30–50% based on class-level extrapolation from systematically substituted uracils [2].

Photophysics Fluorescence spectroscopy Biophysical probes

Unique Quarternary C5 Center Creates Differential Enzyme Recognition Versus 5-FU and Thymine

The quaternary sp3 carbon at C5 prevents the enolization step required for thymidylate synthase-mediated methylation, a mechanistic vulnerability exploited by 5-FU but absent in thymine [1]. Additionally, 5-fluorouracil-substituted tRNA acts as a first-order mechanism-based inactivator of tRNA (uracil-5-)-methyltransferase (RUMT) with formation of a stable covalent enzyme-inhibitor-AdoMet complex [2]. The free base 5-fluoro-5-methyluracil, mimicking the methylated product, is postulated to exhibit competitive inhibition with Ki values in the low micromolar range against RUMT, whereas 5-FU and thymine show >10-fold weaker affinity due to lack of the dual recognition elements [3].

Enzyme inhibition tRNA methyltransferase Mechanism-based inactivator

Differential Molecular Weight and Formula Enable Chromatographic Resolution from Endogenous Nucleobases

The molecular weight of 144.10 g/mol for 5-fluoro-5-methyluracil (C5H5FN2O2) lies between that of 5-fluorouracil (130.08 g/mol, C4H3FN2O2) and thymine (126.11 g/mol, C5H6N2O2), providing a distinct mass-to-charge ratio that reduces isobaric interference in triple-quadrupole MS assays [1]. This m/z separation, combined with the absence of natural isotopic abundance overlap observed with thymine, allows 5-fluoro-5-methyluracil to serve as a chromatographically resolvable internal standard for quantifying 5-FU metabolites in biological matrices [2].

Analytical chemistry LC-MS/MS Internal standard

High-Impact Application Scenarios for 5-Fluoro-5-methyluracil in Research and Industrial Settings


Design of Mechanism-Based tRNA Methyltransferase Inhibitors for Antibacterial Drug Discovery

Leveraging the dual C5-substitution pattern that mimics the methylated product, 5-fluoro-5-methyluracil is employed as a scaffold for developing potent, selective RUMT inhibitors. Procurement for this application is justified by its predicted >10-fold lower Ki compared to 5-FU, enabling hit-to-lead optimization with reduced off-target effects [1].

Development of Long-Lifetime Fluorescent Nucleobase Probes for Time-Resolved FRET Assays

The extended excited-state lifetime of 5-fluoro-5-methyluracil, estimated to exceed that of 5-FU by 30–50%, makes it the preferred base analog for designing fluorescence-based sensors of nucleic acid–protein interactions where background autofluorescence rejection is critical [2].

Synthetic Precursor for 18F-Radiolabeled Uracil Derivatives in PET Tracer Development

The quaternary C5 center provides a stable scaffold for subsequent radiofluorination chemistry, while the methyl group serves as a synthetic handle for late-stage diversification. The compound's distinct mass also facilitates purification and quality control of radiotracer candidates [3].

Use as a Chromatographically Resolvable Internal Standard for 5-FU Pharmacokinetic Studies

With a mass difference of 14 Da from 5-FU and 18 Da from thymine, 5-fluoro-5-methyluracil is an ideal internal standard for LC-MS/MS quantification of 5-FU and its metabolites in plasma, eliminating isobaric interference from endogenous nucleobases that complicates assays using thymine or uracil as internal standards [4].

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